![molecular formula C8H11BrN2O B3212227 4-(4-bromo-1-methyl-1H-pyrazol-5-yl)butanal CAS No. 109801-19-6](/img/structure/B3212227.png)
4-(4-bromo-1-methyl-1H-pyrazol-5-yl)butanal
Overview
Description
“4-(4-bromo-1-methyl-1H-pyrazol-5-yl)butanal” is a chemical compound with the molecular formula C5H7BrN2O. It has a molecular weight of 191.03 . It is typically stored in an inert atmosphere at temperatures between 2-8°C . The compound is usually in a solid or liquid physical form .
Molecular Structure Analysis
The InChI code for “4-(4-bromo-1-methyl-1H-pyrazol-5-yl)butanal” is 1S/C5H7BrN2O/c1-8-5(3-9)4(6)2-7-8/h2,9H,3H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model for further analysis.Physical And Chemical Properties Analysis
“4-(4-bromo-1-methyl-1H-pyrazol-5-yl)butanal” is a solid or liquid at room temperature . The compound should be stored in an inert atmosphere at temperatures between 2-8°C .Scientific Research Applications
Heterocyclic Synthesis and Diversity-Oriented Chemistry
Heterocycles play a crucial role in drug discovery and natural product synthesis. 4-Bromo-1-methyl-1H-pyrazole contributes to the diversity of heterocyclic libraries. Chemists use it as a precursor to access various pyrazole-containing compounds, which can be screened for biological activity.
For additional resources, you can refer to the product details from Sigma-Aldrich and Thermo Scientific Chemicals . These sources offer further context and potential applications. 📚
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause certain health hazards . The hazard statements associated with the compound are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
Mechanism of Action
Target of Action
Pyrazole derivatives have been known to exhibit diverse pharmacological effects
Mode of Action
It’s worth noting that pyrazole derivatives have been shown to inhibit liver alcohol dehydrogenase . The compound’s interaction with its targets and the resulting changes are subject to further investigation.
Biochemical Pathways
It’s known that pyrazole derivatives can have a significant impact on various biological processes
Result of Action
It’s known that pyrazole derivatives can exhibit potent antileishmanial and antimalarial activities
properties
IUPAC Name |
4-(4-bromo-2-methylpyrazol-3-yl)butanal | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BrN2O/c1-11-8(4-2-3-5-12)7(9)6-10-11/h5-6H,2-4H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNFLYESVBAQUNI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)Br)CCCC=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.09 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-bromo-1-methyl-1H-pyrazol-5-yl)butanal |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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